2-Bromobutyryl chloride 2-Bromobutyryl chloride
Brand Name: Vulcanchem
CAS No.: 22118-12-3
VCID: VC1961790
InChI: InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3
SMILES: CCC(C(=O)Cl)Br
Molecular Formula: C4H6BrClO
Molecular Weight: 185.45 g/mol

2-Bromobutyryl chloride

CAS No.: 22118-12-3

Cat. No.: VC1961790

Molecular Formula: C4H6BrClO

Molecular Weight: 185.45 g/mol

* For research use only. Not for human or veterinary use.

2-Bromobutyryl chloride - 22118-12-3

Specification

CAS No. 22118-12-3
Molecular Formula C4H6BrClO
Molecular Weight 185.45 g/mol
IUPAC Name 2-bromobutanoyl chloride
Standard InChI InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3
Standard InChI Key DROZQELYZZXYSX-UHFFFAOYSA-N
SMILES CCC(C(=O)Cl)Br
Canonical SMILES CCC(C(=O)Cl)Br

Introduction

Basic Information and Physicochemical Properties

Nomenclature and Identification

2-Bromobutyryl chloride, also known by its systematic IUPAC name 2-bromobutanoyl chloride, is an organic compound with several synonyms in scientific literature. The following table presents its key identifiers:

ParameterInformation
Common Name2-Bromobutyryl chloride
IUPAC Name2-Bromobutanoyl chloride
CAS Number22118-12-3
Molecular FormulaC₄H₆BrClO
EC Number244-791-2
Synonyms2-Bromo-n-butyryl chloride, 2-bromobutyric acid chloride, Butanoyl chloride 2-bromo-
PubChem Compound ID90734
Standard InChIKeyDROZQELYZZXYSX-UHFFFAOYSA-N

The compound is defined by its structural composition featuring a butyryl chloride backbone with a bromine atom at the 2-position, making it distinct from other halogenated acyl chlorides such as 4-bromobutyryl chloride .

Physical Properties

2-Bromobutyryl chloride exhibits specific physical properties that influence its handling and applications in chemical processes. The following table summarizes its key physical characteristics:

PropertyValue
Physical StateColorless to light yellow liquid
Molecular Weight185.45 g/mol
Density1.59 g/cm³ at 20°C
Melting Point65°C
Boiling Point151°C at 760 mmHg
Flash Point49°C
SolubilitySoluble in organic solvents (alcohol, ether); slightly soluble or insoluble in water
Refractive Indexn²⁰D (estimated): ~1.49

These properties demonstrate that 2-bromobutyryl chloride is a dense liquid with moderate volatility. Its limited water solubility but high solubility in organic solvents is characteristic of halogenated acyl chlorides and influences its behavior in various reaction environments .

Synthesis and Preparation Methods

From 2-Bromobutyric Acid

The primary synthetic route for 2-bromobutyryl chloride involves the reaction of 2-bromobutyric acid with thionyl chloride (SOCl₂). This reaction proceeds under reflux conditions, where excess thionyl chloride is typically employed to drive the reaction to completion. The synthetic pathway can be represented by the following balanced equation:

C₄H₇BrO₂ + SOCl₂ → C₄H₆BrClO + SO₂ + HCl

During this process, 2-bromobutyric acid undergoes a nucleophilic substitution at the carboxylic acid group, replacing the hydroxyl (-OH) with a chlorine atom while generating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.

Alternative Synthetic Routes

While the reaction with thionyl chloride represents the most common method for synthesizing 2-bromobutyryl chloride, alternative approaches may include:

  • Direct bromination of butyryl chloride at the α-position using bromine (Br₂) and a suitable catalyst.

  • Reaction of 2-bromobutyric acid with phosphorus pentachloride (PCl₅).

  • Treatment of 2-bromobutyryl bromide with a chlorinating agent to exchange the bromine at the carbonyl position with chlorine.

These alternative methods may be employed based on reagent availability, scale requirements, or specific purity needs for the intended application .

Chemical Reactivity

Nucleophilic Substitution Reactions

As an acyl chloride, 2-bromobutyryl chloride exhibits high reactivity toward nucleophiles, making it valuable for various synthetic transformations. Key nucleophilic substitution reactions include:

Nucleophile TypeReaction ProductConditionsApplication
Amines2-BromobutyramidesBasic conditions, often at low temperaturePeptide synthesis, pharmaceutical intermediates
Alcohols2-Bromobutyrate estersPresence of base (e.g., pyridine, triethylamine)Production of specialty chemicals, drug synthesis
Thiols2-BromobutanethioatesBasic conditionsBiochemical research, organosulfur compound synthesis
Hydrides2-BromobutyraldehydeReduction with selective reagentsAldehyde synthesis for further transformations

The high electrophilicity of the carbonyl carbon, enhanced by the chlorine leaving group, makes these reactions proceed readily under mild conditions. Additionally, the bromine atom at the α-position provides a site for further functionalization, adding versatility to the products formed .

Hydrolysis

2-Bromobutyryl chloride undergoes rapid hydrolysis when exposed to water, reverting to 2-bromobutyric acid with the release of hydrogen chloride:

C₄H₆BrClO + H₂O → C₄H₇BrO₂ + HCl

This hydrolysis reaction is exothermic and proceeds readily even at room temperature, which necessitates careful handling of the compound in moisture-free environments. The sensitivity to hydrolysis is characteristic of acyl chlorides and influences storage requirements and handling procedures .

Reduction Reactions

When treated with reducing agents such as lithium aluminum hydride (LiAlH₄), 2-bromobutyryl chloride can undergo reduction to form 2-bromobutyraldehyde:

C₄H₆BrClO + [H] → C₄H₇BrO + HCl

This transformation is valuable in organic synthesis as it provides access to functionalized aldehydes. More selective reducing agents like diisobutylaluminum hydride (DIBAL-H) can also be employed for controlled reduction under milder conditions .

Applications and Research Findings

Pharmaceutical and Medicinal Chemistry

2-Bromobutyryl chloride serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of compounds with specific stereochemical requirements. Its applications include:

  • Drug Precursor Synthesis: The compound is used in the preparation of various pharmaceutical intermediates, leveraging the reactivity of the acyl chloride group and the functionalizable bromine position.

  • Chiral Drug Development: The presence of a stereogenic center at the α-carbon position makes 2-bromobutyryl chloride valuable in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceutical compounds.

  • Bioactive Compound Modification: Research indicates that derivatives of 2-bromobutyryl chloride can exhibit various biological activities, including potential antimicrobial and enzyme inhibitory properties .

Biomolecule Modification

In biological research, 2-bromobutyryl chloride serves as a versatile reagent for the modification of biomolecules:

  • Protein Labeling: The compound can be used to acylate protein residues, facilitating structural and functional studies.

  • Peptide Synthesis: As an acylating agent, it enables the introduction of the 2-bromobutyryl group into peptide sequences, allowing for further modification through the bromine functionality.

  • Bioconjugation Chemistry: The dual reactivity of the acyl chloride and bromine groups makes this compound suitable for bioconjugation applications, creating links between biomolecules for research purposes .

Organic Synthesis Applications

The versatility of 2-bromobutyryl chloride in organic synthesis extends to various applications:

  • Building Block for Complex Molecules: The compound serves as a building block in the synthesis of complex organic molecules, providing both acylation capability and a bromine handle for further transformations.

  • Specialty Chemical Production: It is employed in the manufacture of specialty chemicals, including surfactants, polymers, and fine chemicals for various industrial applications.

  • Research Tool: In academic and industrial research settings, 2-bromobutyryl chloride is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies .

Hazard TypeClassificationHazard Statement
FlammabilityCategory 3 Flammable LiquidH226: Flammable liquid and vapor
CorrosivityCategory 1 Corrosive to MetalsH290: May be corrosive to metals
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage
Eye DamageCategory 1H318: Causes serious eye damage
Reactivity with Water-EUH014: Reacts violently with water

These hazard classifications necessitate appropriate safety measures when working with this compound .

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